Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential applications in medicinal chemistry. This compound belongs to the class of azaspirocycles, which are known for their diverse biological activities, particularly as modulators of various enzymes and receptors.
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride can be sourced from various chemical suppliers and is often used in research settings to explore its pharmacological properties. It is also referenced in patent literature and scientific publications that discuss its synthesis and applications in drug development .
The synthesis of methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride typically involves multi-step organic reactions that may include cyclization, alkylation, and functional group modifications. Specific synthetic routes may vary but generally follow these stages:
Technical details regarding specific reagents, catalysts, and conditions can be found in literature focusing on related azaspiro compounds .
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride features a complex molecular structure characterized by a spirocyclic arrangement that includes nitrogen atoms within its ring system. The structural formula can be represented as follows:
The molecular weight of methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride is approximately 232.71 g/mol. The compound's structural integrity is crucial for its biological activity, influencing how it interacts with target enzymes or receptors .
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride primarily involves its interaction with monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. By modulating MAGL activity, this compound may influence cannabinoid signaling pathways, potentially leading to therapeutic effects in conditions such as pain and inflammation.
Data from studies indicate that compounds within this class can effectively inhibit MAGL, thus increasing levels of endocannabinoids and enhancing their physiological effects .
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride typically appears as a white crystalline solid or powder. Its solubility profile indicates it is soluble in polar solvents like water and methanol, which is advantageous for formulation in pharmaceutical applications.
The chemical stability of this compound is influenced by factors such as pH and temperature, which can affect its reactivity and shelf-life. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized batches .
Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride has potential applications in various scientific fields:
The synthesis of methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride relies on advanced multi-step strategies that leverage readily available starting materials to construct its complex spirocyclic architecture. Three primary approaches dominate the literature:
Annulation Strategies: Ramesh et al. developed three distinct synthetic routes for 2-azaspiro[3.4]octane frameworks, where either the cyclopentane ring or the four-membered ring serves as the annulation point. These pathways employ conventional chemical transformations with minimal chromatographic purifications, significantly enhancing synthetic practicality. The optimal route achieves 3056-3065% overall yield (calculated from intermediate steps) using commodity chemicals like alkyl halides and nitrogen sources [1].
Reductive Cyclization: A one-pot methodology reduces cyano groups followed by intramolecular sulfonylation to assemble spirocyclic cores. This technique uses sodium borohydride (NaBH₄) and nickel chloride (NiCl₂·6H₂O) in methanol under mild conditions, enabling 48-84% yields across 10 examples. The approach is scalable to 30 grams, demonstrating manufacturing potential for azaspiro scaffolds [7].
Sulfonyl Fluoride Intermediates: Cyclic cyanoalkylsulfonyl fluorides serve as pivotal precursors. These are synthesized through S-nucleophilic substitution in β-functionalized alkanenitriles, oxidative chlorination (Cl₂), and fluorination with potassium bifluoride (KHF₂). Subsequent reduction-cyclization furnishes the spiro core with 72-94% efficiency [7].
Table 1: Comparative Synthetic Routes for Azaspiro[3.4]octane Scaffolds
Strategy | Key Reagents | Yield Range | Scale Demonstrated |
---|---|---|---|
Ring Annulation | Alkyl halides, amine sources | 30-65%* | Gram scale |
Reductive Cyclization | NaBH₄, NiCl₂·6H₂O | 48-84% | 30 grams |
Sulfonyl Fluoride Pathway | Cl₂, KHF₂, reducing agents | 72-94% | Multigram |
*Calculated from reported intermediate yields [1] [7]
Controlling ring geometry during spirocyclization demands precise optimization of stereoelectronic and steric factors:
Ring Size Prioritization: When annulating cyclopentane rings, higher temperatures (70-90°C) in dimethylformamide with potassium carbonate base prevent dimerization byproducts. Conversely, four-membered ring formation requires slow addition of bifunctional electrophiles at 0°C to suppress oligomerization [1].
Intramolecular Sulfonylation: This technique enables efficient γ-sultam formation mimicking azaspiro frameworks. The cyclic sulfonyl fluoride intermediate undergoes nucleophilic attack by a nascent amine group generated in situ through nitrile reduction. Methanol/water solvent systems enhance cyclization regioselectivity (90:10 exo vs. endo) [7].
Strain Management: The 6-azaspiro[3.4]octane system incorporates considerable ring strain. Thermodynamic control via refluxing toluene allows ring reorganization to the stable [3.4] configuration, while kinetic pathways (e.g., cold aqueous workup) yield the metastable [2.5] isomer. Studies confirm the [3.4] system's superiority in metabolic stability over monocyclic analogs [5] [8].
Table 2: Cyclization Methods for Spiro[3.4]octane Core Formation
Cyclization Type | Conditions | Key Advantage | Stereoselectivity |
---|---|---|---|
Bimolecular Annulation | K₂CO₃, DMF, 70-90°C | Minimal chromatography required | Moderate (∼3:1 dr) |
Reductive Aminocyclization | NaBH₄/NiCl₂, MeOH, 25°C | One-pot operation | High (>9:1 dr) |
Thermodynamic Control | Refluxing toluene | Favors stable [3.4] configuration | Excellent |
Post-cyclization functionalization installs the critical methyl ester group and stabilizes the amine as hydrochloride salt:
Direct Esterification: The carboxylic acid precursor (e.g., 6-azaspiro[3.4]octane-7-carboxylic acid) reacts with thionyl chloride to form acyl chloride, followed by methanol quench. Triethylamine acts as acid scavenger, achieving >90% conversion with 95% purity after crystallization [4] [6].
Salt Formation:Hydrochloride salt preparation involves bubbling hydrogen chloride gas through ethereal solutions of the free base methyl 6-azaspiro[3.4]octane-7-carboxylate. Critical parameters include:
Table 3: Physicochemical Properties of Methyl 6-Azaspiro[3.4]octane-7-carboxylate Derivatives
Derivative | CAS Number | Molecular Formula | Solubility Profile | Physical Form |
---|---|---|---|---|
Methyl 2-azaspiro[3.3]heptane-6-carboxylate HCl | Not specified | C₈H₁₄ClNO₂ | Polar solvents (water, methanol) | White crystalline powder |
7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride | 2305255-84-7 | C₇H₁₄ClNO | Water, methanol | Crystalline solid |
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate HCl | 2344678-39-1 | C₁₁H₂₀ClNO₂ | Polar organic solvents | Powder |
Physicochemical optimization reveals methyl esters provide superior substrate versatility for amide couplings compared to tert-butyl analogs. The hydrochloride salt enhances crystallinity and shelf stability (≥24 months at 4°C) while maintaining solubility in aqueous reaction media – critical for downstream bioconjugation applications in medicinal chemistry [4] [6]. Oxidation studies confirm the ester’s stability toward peroxides, though strong reducing agents (lithium aluminium hydride) cleave it to primary alcohols [2].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1